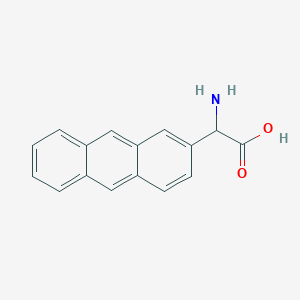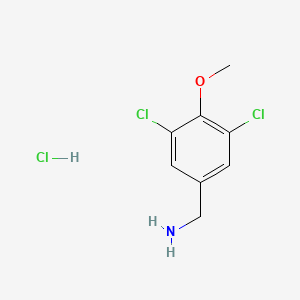![molecular formula C7H14ClNO B15237591 trans-Octahydrofuro[3,4-C]pyridine hcl](/img/structure/B15237591.png)
trans-Octahydrofuro[3,4-C]pyridine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride: is a chemical compound with a unique bicyclic structureThe compound is characterized by its fused ring system, which includes a furan ring and a pyridine ring, making it an interesting subject for chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-Octahydrofuro[3,4-C]pyridine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction.
Pyridine Ring Construction: The next step is the construction of the pyridine ring, which is achieved through a series of condensation reactions.
Industrial Production Methods
Industrial production of trans-Octahydrofuro[3,4-C]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of ketones or aldehydes.
Reduction: May result in the formation of alcohols or amines.
Substitution: Can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trans-Octahydrofuro[3,4-C]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic processes.
Receptor Binding: It can bind to receptors, altering signal transduction pathways.
Comparación Con Compuestos Similares
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride can be compared with other similar compounds, such as:
Octahydrofuro[3,4-B]pyridine: Another bicyclic compound with a similar structure but different ring fusion.
Zamamiphidin A: A marine natural product with a related bicyclic framework.
Manzamine Alkaloids: A class of compounds with similar structural features and biological activities.
Trans-Octahydrofuro[3,4-C]pyridine hydrochloride stands out due to its unique combination of a furan and pyridine ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H14ClNO |
|---|---|
Peso molecular |
163.64 g/mol |
Nombre IUPAC |
(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
Clave InChI |
YIFFNLBQRNYTMJ-LEUCUCNGSA-N |
SMILES isomérico |
C1CNC[C@@H]2[C@@H]1COC2.Cl |
SMILES canónico |
C1CNCC2C1COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B15237552.png)

![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)




![2-Chloro-5-fluoro-4-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B15237576.png)
![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)


